

An In-depth Technical Guide to the Mechanism of Action of JNJ-28610244

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Compound of Interest		
Compound Name:	JNJ 28610244	
Cat. No.:	B13442230	Get Quote

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Abstract

JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin. Its mechanism of action is centered on the activation of the H4R, leading to the modulation of various intracellular signaling pathways and subsequent cellular responses. This guide provides a comprehensive overview of the molecular mechanisms of JNJ-28610244, focusing on its effects on key immune cells. It includes a summary of its pharmacological properties, detailed experimental protocols for assessing its activity, and a visual representation of the signaling cascades it initiates.

Core Mechanism of Action: Histamine H4 Receptor Agonism

JNJ-28610244 exerts its biological effects by binding to and activating the histamine H4 receptor. The H4R is coupled to the Gi/o family of G proteins. Upon agonist binding, the Gai/o subunit dissociates from the G $\beta\gamma$ dimer, initiating downstream signaling events. A primary consequence of Gai/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



The activation of the H4R by JNJ-28610244 has been demonstrated to influence several critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are pivotal in regulating inflammatory responses, cell proliferation, and survival.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of JNJ-28610244, providing a concise overview of its potency and efficacy at the histamine H4 receptor.

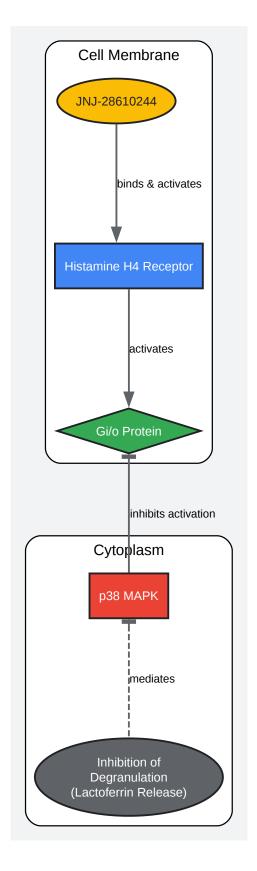
Parameter	Value	Description	Reference
pKi	7.3	The negative	
		logarithm of the	
		inhibitor constant (Ki),	
		indicating the binding	
		affinity of JNJ-	
		28610244 to the	
		histamine H4 receptor.	
pEC50	7.0	The negative	-
		logarithm of the half-	
		maximal effective	
		concentration (EC50),	
		representing the	
		concentration of JNJ-	
		28610244 that elicits	
		50% of its maximal	
		effect.	

Key Cellular Effects and Signaling Pathways Inhibition of Neutrophil Degranulation

In human neutrophils, JNJ-28610244 has been shown to be a potent inhibitor of adhesion-dependent degranulation. Specifically, it blocks the release of lactoferrin, a component of secondary granules, following stimulation with N-formylmethionyl-leucyl-phenylalanine (fMLP).



This inhibitory effect is mediated through the blockade of Mac-1-dependent activation of the p38 MAPK pathway.





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JNJ-28610244 inhibits neutrophil degranulation via H4R/Gi/o and p38 MAPK.

Induction of IL-6 Production in Mast Cells

In mouse bone marrow-derived mast cells, JNJ-28610244 induces the production of the proinflammatory cytokine Interleukin-6 (IL-6). This effect is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) and PI3K signaling pathways. Furthermore, JNJ-28610244 can potentiate IL-6 production induced by lipopolysaccharide (LPS).

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